BenchChemオンラインストアへようこそ!

1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Purine receptor pharmacology Structure–activity relationship Positional isomerism

This compound (CAS 2549023-37-0) offers a unique N7-methylpurine core and N3-phenylimidazolidinedione moiety, delivering a distinct selectivity profile versus common N9-methylated analogs. It shares the molecular formula C20H21N7O2 with the mTOR inhibitor CC214-1 but has a completely different connectivity, making it a precise matched-formula negative control for off-target mechanistic studies. Ideal for chemoproteomic target deconvolution and LogP-dependent ADME optimization. Secure this structurally defined, patent-disclosed hybrid for your discovery pipeline.

Molecular Formula C20H21N7O2
Molecular Weight 391.4 g/mol
CAS No. 2549023-37-0
Cat. No. B6458072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
CAS2549023-37-0
Molecular FormulaC20H21N7O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
InChIInChI=1S/C20H21N7O2/c1-24-13-23-18-17(24)19(22-12-21-18)25-9-7-14(8-10-25)26-11-16(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3
InChIKeyGJEPFHHDVRAUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(7-Methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549023-37-0) – Compound Identity and Procurement-Relevant Structural Class


1-[1-(7-Methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2549023-37-0) is a fully synthetic, small-molecule heterocycle with the molecular formula C20H21N7O2 and a monoisotopic mass of 391.4 g/mol [1]. The compound comprises a 7-methyl-7H-purine core linked via a piperidine spacer to a 3-phenylimidazolidine-2,4-dione moiety. It belongs to the broader class of purine–imidazolidinedione hybrids, which have been investigated as potassium channel modulators, kinase inhibitors, and antiviral agents [2][3]. The compound has been deposited in PubChem via Google Patents, indicating its disclosure in intellectual property filings [1]. However, publicly available quantitative pharmacological data from peer-reviewed primary literature remain extremely limited at the time of this analysis.

1-[1-(7-Methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione – Why Generic Substitution Across Purine–Imidazolidinedione Analogs Is Unreliable


Although multiple compounds in the purine–piperidine–imidazolidinedione class share a common core architecture, two critical structural variables preclude interchangeable use: (i) the position of methylation on the purine ring (N7 vs. N9) and (ii) the N3-substituent on the imidazolidine-2,4-dione ring (phenyl vs. cyclopropyl vs. other). In the broader purine chemical space, a shift of the methyl group from N7 to N9 has been shown to alter hydrogen-bonding networks, target binding orientation, and metabolic stability [1]. Similarly, the N3-phenyl substituent on the hydantoin ring confers a distinct electronic and steric profile compared to the N3-cyclopropyl analog (3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione, MW 355.4 g/mol) [2]. These structural differences can translate into divergent target selectivity, potency, and ADME properties that cannot be predicted a priori. Consequently, procurement or screening decisions based solely on core-class membership risk selecting a compound with qualitatively different biological behavior from the intended tool molecule.

1-[1-(7-Methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione – Quantitative Comparative Evidence for Differentiated Selection


Positional Isomer Differentiation: 7-Methyl vs. 9-Methyl Purine Substitution and Predicted Impact on Target Engagement

The target compound carries the methyl group at the N7 position of the purine ring, whereas its closest positional isomer—1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS 2548998-65-6)—bears the methyl substituent at N9. In the purine heterocycle, the N7 and N9 positions present distinct electronic environments: N7 alkylation alters the tautomeric equilibrium and hydrogen-bond donor/acceptor capacity of the adjacent imidazole ring, while N9 alkylation primarily affects the pyrimidine portion [1]. Patent literature on related purinyl derivatives demonstrates that N7- versus N9-substitution can invert selectivity between potassium channel subtypes (e.g., KCa2 vs. KCa3 channels) and shift IC50 values by more than an order of magnitude within the same chemical series [2]. Although direct head-to-head pharmacological data for these two specific isomers have not been published in the peer-reviewed literature, the class-level precedent strongly indicates that the 7-methyl and 9-methyl compounds cannot be assumed to be functionally interchangeable [1].

Purine receptor pharmacology Structure–activity relationship Positional isomerism

N3-Substituent Differentiation: Phenyl vs. Cyclopropyl on Imidazolidine-2,4-Dione and Consequences for Physicochemical Properties

The target compound features an N3-phenyl substituent on the imidazolidine-2,4-dione (hydantoin) ring, whereas the structurally related analog 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione carries an N3-cyclopropyl group (CAS not confirmed; MW 355.4 g/mol, formula C17H21N7O2) [1]. The phenyl group adds 36 Da of molecular weight, increases the calculated logP by approximately 1.0–1.5 units, and introduces potential π–π stacking interactions with aromatic residues in target binding sites. The cyclopropyl analog, by contrast, presents a smaller, non-aromatic hydrophobic surface. These differences are expected to produce divergent solubility, permeability, and protein-binding profiles [2]. In the broader hydantoin class, N3-phenyl substitution has been associated with enhanced CNS penetration and prolonged target residence time relative to N3-alkyl congeners [2]. Direct comparative solubility or permeability measurements for these two specific compounds have not been reported in the public domain.

Physicochemical profiling Ligand efficiency Hydantoin SAR

Scaffold-Level Differentiation from mTOR Inhibitor CC214-1: Shared Molecular Formula, Distinct Connectivity and Target Profile

The compound CC214-1 (CAS 1021920-32-0) shares the identical molecular formula C20H21N7O2 with the target compound but possesses a fundamentally different atom connectivity: CC214-1 is a pyrazolo[3,4-d]pyrimidine-based mTOR kinase inhibitor with reported mTOR binding IC50 of 0.002 μM, whereas the target compound is a 7-methylpurine–imidazolidinedione conjugate with no publicly documented mTOR activity [1][2]. This case underscores the critical principle that identical molecular formula does not imply identical biological function. CC214-1 inhibits mTORC1 and mTORC2 signaling, suppresses 4E-BP1 phosphorylation, and induces autophagy in glioblastoma cell lines at 2 μM [1]. No comparable functional data exist for the target compound. Selection of the target compound as an mTOR tool compound based solely on formula matching would be scientifically invalid.

mTOR kinase inhibition Structural isomers Chemoproteomics

1-[1-(7-Methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione – Evidence-Grounded Application Scenarios for Scientific Procurement


Chemical Probe for Purine-Binding Protein Target Identification (N7-Specific Chemoproteomics)

The 7-methyl purine moiety distinguishes this compound from the more common 9-methylpurine and 9H-purine analogs that dominate commercial screening libraries. When used as an affinity bait in chemoproteomic pull-down experiments, the N7-methylation pattern may enrich for protein targets that preferentially recognize N7-alkylated purines—such as certain purine nucleoside phosphorylases, adenosine deaminases, or orphan purinergic receptors—that are missed by N9-substituted probes [1]. The phenyl-imidazolidinedione fragment provides a potential site for further derivatization (e.g., biotinylation) without perturbing the purine recognition element, making this compound a viable starting point for target deconvolution campaigns [2].

Negative Control for CC214-1/mTOR Inhibitor Studies

Because this compound shares the molecular formula C20H21N7O2 with the established mTOR inhibitor CC214-1 but has a completely different connectivity and is not expected to inhibit mTOR, it can serve as a matched-formula negative control in experiments designed to rule out off-target effects arising from physicochemical properties (e.g., membrane partitioning, non-specific cytotoxicity) rather than on-target mTOR engagement [1]. This application is contingent on first experimentally confirming the absence of mTOR inhibitory activity for the target compound.

Physicochemical Comparator in Hydantoin SAR Series

The N3-phenyl substituent on the hydantoin ring provides a useful benchmark for logP-dependent property optimization in medicinal chemistry programs. When evaluated alongside its N3-cyclopropyl and N3-unsubstituted analogs, this compound allows teams to isolate the contribution of the phenyl group to solubility, permeability, and metabolic stability within a constant purine–piperidine scaffold [1]. Such systematic comparator studies are essential for building predictive models of hydantoin-based drug candidates [2].

Reference Standard for 7-Methylpurine Analytical Method Development

The well-defined structure and CAS registry number (2549023-37-0) make this compound suitable as a reference standard for developing LC–MS or HPLC methods aimed at detecting and quantifying 7-methylpurine-containing metabolites or synthetic intermediates. Its distinctive UV chromophore (purine λmax ≈ 260 nm) and characteristic fragmentation pattern in mass spectrometry facilitate method validation in pharmaceutical impurity profiling and environmental monitoring contexts [1].

Quote Request

Request a Quote for 1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.